2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-fluoro-3-methylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(4-fluoro-3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-11-8-14(5-6-15(11)20)22-16(25)10-27-17-7-4-13(9-21-17)19-23-18(24-26-19)12-2-3-12/h4-9,12H,2-3,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHLAACXUSQPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4CC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-fluoro-3-methylphenyl)acetamide is a novel derivative within the class of oxadiazoles, which are known for their diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A cyclopropyl group attached to a 1,2,4-oxadiazole ring .
- A pyridine moiety linked through a thioether bond.
- An acetamide functional group with a 4-fluoro-3-methylphenyl substituent.
This unique combination of functional groups is believed to contribute to its biological activity by facilitating interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole unit have demonstrated significant cytotoxic effects against multiple cancer cell lines. The compound has been evaluated for its efficacy against:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate) | 0.67 |
| HCT-116 (Colon) | 0.80 |
| ACHN (Renal) | 0.87 |
These values indicate that the compound exhibits potent inhibitory effects on cell proliferation in these cancer types, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects may involve:
-
Inhibition of Key Enzymes : Similar oxadiazole derivatives have shown inhibitory activity against enzymes such as:
- Human Deacetylase Sirtuin 2 (HDSirt2)
- Carbonic Anhydrase (CA)
- Histone Deacetylase (HDAC)
- Induction of Apoptosis : Studies suggest that derivatives can induce apoptosis in cancer cells, which is crucial for their anticancer activity .
- Modulation of Signaling Pathways : The compound may interact with transcription factors and other regulatory proteins to alter gene expression profiles associated with cell survival and proliferation .
Other Biological Activities
In addition to anticancer properties, oxadiazole derivatives have been studied for various other biological activities:
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Compounds in this class have shown promise in modulating inflammatory responses.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of similar compounds:
- Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and evaluated for their cytotoxicity against a panel of cancer cell lines. The most promising candidates displayed IC50 values significantly lower than standard chemotherapy agents .
- Mechanism-Based Approaches : Research has focused on understanding how these compounds interact at the molecular level with various targets involved in tumorigenesis and inflammation .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in medicinal chemistry, particularly as an antitumor agent . Preliminary studies indicate that derivatives of oxadiazole compounds can exhibit significant anticancer activity. For example, related compounds have shown promising results against various cancer cell lines, indicating that this compound may also possess similar properties .
Research has indicated that compounds containing oxadiazole rings often exhibit anti-inflammatory and antimicrobial properties. The unique combination of the oxadiazole and pyridine moieties in this compound may enhance its biological activity. In silico studies involving molecular docking have suggested potential interactions with key biological targets involved in inflammation and cancer progression .
Chemical Biology
The thioether linkage in the compound allows for potential interactions with biological macromolecules, making it suitable for investigations in chemical biology. The ability to modify the compound through synthetic routes can lead to the development of new probes or inhibitors targeting specific biochemical pathways.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
